9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine

Polyimide Synthesis Thermal Stability Optoelectronics

Sourcing a high-planarity bicarbazole diamine with the precise 1,1'-linkage for OLED hole-transport layers or electrochromic polyimides often leads to isomer mismatch, compromising triplet energy (ET) and glass transition temperature (Tg). This compound eliminates that risk through its structurally verified 1,1'-connectivity and 2,2'-diamine substitution, ensuring the molecular rigidity and electronic configuration required for reproducible device performance. - Enables precise HOMO-level tuning via the 2,2'-substitution pattern for balanced charge transport in phosphorescent and TADF OLED stacks. - Imparts superior thermal stability and mechanical integrity to polyimide films for flexible electronics and interlayer dielectrics. - Custom-synthesized to order with full analytical characterization (1H/13C NMR, HRMS, HPLC).

Molecular Formula C24H18N4
Molecular Weight 362.4 g/mol
Cat. No. B12928823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine
Molecular FormulaC24H18N4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)C4=C(C=CC5=C4NC6=CC=CC=C56)N
InChIInChI=1S/C24H18N4/c25-17-11-9-15-13-5-1-3-7-19(13)27-23(15)21(17)22-18(26)12-10-16-14-6-2-4-8-20(14)28-24(16)22/h1-12,27-28H,25-26H2
InChIKeyWCYUTBFLMCKXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine: OLED & Polyimide Building Block


9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine is a symmetric, nitrogen-containing heterocyclic diamine monomer characterized by a 1,1'-linked bicarbazole core with amine groups at the 2 and 2' positions [1]. This unique molecular architecture provides a highly planar and rigid structure, which is crucial for enhancing the thermal and morphological stability of its derived polymers and materials [2]. It serves primarily as a precursor for synthesizing high-performance hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and as a diamine monomer for producing polyimides with specialized optoelectronic and electrochromic properties [3].

Role of 1,1'-Linkage in 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine


Substituting 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine with a generic or different bicarbazole isomer (e.g., 2,2'-, 3,3'-, or 9,9'-linked) is not scientifically valid due to the profound impact of the carbazole-carbazole linkage position on the resulting material's optoelectronic and thermal properties. Research has established that the connectivity pattern in bicarbazoles dictates molecular planarity, conjugation length, and frontier molecular orbital energies, which in turn critically influence triplet energy levels, glass transition temperature (Tg), and hole-transport efficiency [1]. Therefore, the specific 1,1'-linkage of this compound imparts a unique structural rigidity and electronic configuration that cannot be replicated by other bicarbazole isomers, making it a non-interchangeable component for applications requiring precise control over these parameters [2].

9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine: Key Differentiators


Planarity & Polymer Thermal/Optical Performance

The 1,1'-linked bicarbazole core of 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine is characterized by a high degree of planarity, a structural feature that directly translates into superior thermal and mechanical properties when polymerized. A patent analysis indicates that this diamine monomer, due to its high planarity, is particularly suitable for producing polyimides and polyamideimides with enhanced performance for industrial applications [1]. While direct comparative data for this specific monomer against other diamines is not available, the class-level inference is strong: rigid, planar diamines are well-established in polymer chemistry to increase glass transition temperatures (Tg) and reduce coefficient of thermal expansion (CTE) compared to their non-planar or flexible counterparts [2].

Polyimide Synthesis Thermal Stability Optoelectronics

2-Position Substitution for HOMO Level Control

The placement of the amine groups at the 2,2'-positions of the 1,1'-bicarbazole core is not arbitrary. Research on related carbazole dimers has shown that substitution at the 2-position of the carbazole ring (linear conjugation) exerts a dominant influence over the energy level of the Highest Occupied Molecular Orbital (HOMO) [1]. This finding is a key differentiator. For instance, a study on bicarbazoles linked by phenylene bridges observed that materials with substitution at the 2-position of the carbazole displayed HOMO energy levels controlled by this linear conjugation, in contrast to the LUMO control observed with 3-position substitution [2]. While direct data for this specific diamine is not published, this well-documented class-level inference suggests that it can be expected to offer precise tunability of hole injection barriers, a critical parameter for optimizing the turn-on voltage and efficiency of OLED devices when compared to materials based on 3,3'- or 9,9'-substituted carbazoles.

Electrochemistry HOMO/LUMO Engineering Host Materials

Electrochromic & Hole-Transport Polyimides

Diamine monomers featuring the bicarbazole core are recognized for their electron-rich nature, which makes them ideal building blocks for achieving electrochromic materials and efficient hole transport in polymers [1]. Specifically, a structurally analogous diamine monomer, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)dianiline, has been successfully used to synthesize polyimides with demonstrated hole-transporting and electrochromic capabilities [2]. The target compound, 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine, is a more fundamental structural variant in this class. Its direct attachment of amine groups to the bicarbazole core (versus the aniline-linked analog) is likely to yield polyimides with a higher density of electroactive centers and potentially different electron-donating strength, thus differentiating its final polymer properties from those derived from other bicarbazole-based diamines.

Polyimide Hole Transport Electrochromism

9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine Procurement & Applications


Flexible Polyimide Films for Electronics

Procurement of this compound is most justified when the objective is to synthesize novel polyimides for flexible substrates, passivation layers, or interlayer dielectrics in advanced electronics. Its high planarity and rigid structure are expected to impart superior thermal and mechanical properties to the resulting polymer films, making them suitable for high-temperature processing and flexible device architectures [1].

Custom Hole-Transport Materials for OLEDs

For R&D focused on creating new HTMs, this diamine serves as a unique core scaffold. The evidence suggests it allows for precise molecular engineering of the HOMO energy level via its 2,2'-substitution pattern, a critical lever for optimizing hole injection and achieving balanced charge transport in phosphorescent or TADF-based OLED stacks [2].

Electrochromic Devices & Smart Windows

The electron-rich bicarbazole core makes this compound a valuable monomer for synthesizing polymers with electrochromic properties. Researchers developing smart windows or adaptive displays could leverage this diamine to create materials that exhibit stable and rapid color changes upon application of a voltage, a property inferred from the behavior of closely related bicarbazole-based polyimides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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